molecular formula C17H16Cl6N4O B4922799 N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea

N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea

Cat. No. B4922799
M. Wt: 505.0 g/mol
InChI Key: JMAHQKICHLAHMF-UHFFFAOYSA-N
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Description

N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

BAY 11-7082 exerts its effects by inhibiting the activity of several cellular pathways, including NF-κB and the proteasome. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, cell survival, and inflammation. By blocking the activity of NF-κB, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
The proteasome is a cellular complex that is involved in the degradation of proteins. By blocking the activity of the proteasome, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It can induce apoptosis in cancer cells by blocking the activity of the proteasome. In addition, BAY 11-7082 has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and hepatitis B virus.

Advantages and Limitations for Lab Experiments

BAY 11-7082 is a relatively simple molecule that can be synthesized on a large scale. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for drug development. However, BAY 11-7082 has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be dependent on the cell type and experimental conditions. Careful optimization of experimental conditions is required to ensure reproducibility of results.

Future Directions

There are several future directions for research on BAY 11-7082. One area of interest is the development of BAY 11-7082 analogs with improved pharmacological properties. Another area of interest is the investigation of the role of BAY 11-7082 in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Finally, the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases, cancer, and viral infections should be further explored.

Synthesis Methods

BAY 11-7082 is synthesized by the reaction of 1,1,1-trichloro-2,2-bis(chlorophenyl)ethane with urea in the presence of a base. The resulting product is then treated with aniline to yield the final compound. The synthesis process is relatively simple and can be performed on a large scale, making BAY 11-7082 an attractive candidate for drug development.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. By blocking NF-κB activity, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. By blocking proteasome activity, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.

properties

IUPAC Name

1,3-bis(1-anilino-2,2,2-trichloroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl6N4O/c18-16(19,20)13(24-11-7-3-1-4-8-11)26-15(28)27-14(17(21,22)23)25-12-9-5-2-6-10-12/h1-10,13-14,24-25H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHQKICHLAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(1-anilino-2,2,2-trichloroethyl)urea

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